molecular formula C16H13BrF2O3 B8213850 Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate

Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate

Cat. No.: B8213850
M. Wt: 371.17 g/mol
InChI Key: CDYIIQZECJNFRB-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate is an organic compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and a difluoroethoxy group attached to a benzoate moiety

Properties

IUPAC Name

benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2O3/c17-12-6-7-13(14(8-12)21-10-15(18)19)16(20)22-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYIIQZECJNFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate typically involves a multi-step process. One common method includes the bromination of a suitable benzyl precursor using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

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